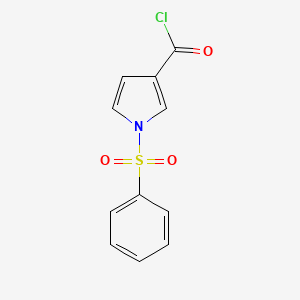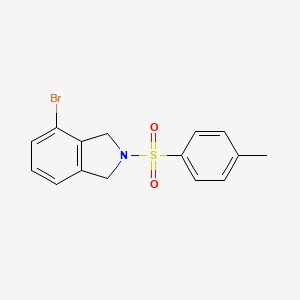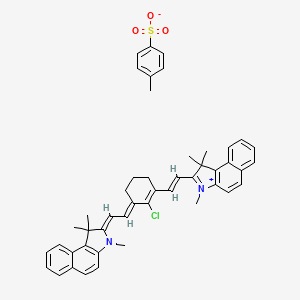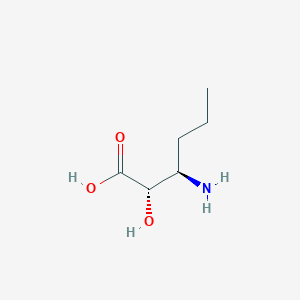
4-(Phenylsulfanyl)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .
Synthesis Analysis
A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfanyl)Benzonitrile can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 4-(Phenylsulfanyl)Benzonitrile are complex and involve various pathways. For instance, it has been found that 4-(Phenylsulfanyl)Benzonitrile has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .Applications De Recherche Scientifique
Photochemistry and Charge Transfer Dynamics
- 4-(Phenylsulfanyl)Benzonitrile and related compounds have been extensively studied in the field of photochemistry and photophysics, particularly regarding their charge transfer dynamics. Research has shown that these compounds exhibit complex excited electronic states and are subject to both intramolecular and solvent reorganization, which is essential for understanding charge transfer processes in molecular systems (Rhinehart et al., 2012).
Applications in High Voltage Lithium-Ion Batteries
- In the development of high voltage lithium-ion batteries, certain derivatives of 4-(Phenylsulfanyl)Benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives. These compounds have significantly improved the cyclic stability of lithium nickel manganese oxide cathodes, highlighting their potential in enhancing the performance of energy storage devices (Huang et al., 2014).
Fungal Degradation and Environmental Impact
- The biodegradation of aromatic nitriles, such as benzonitrile, has been observed in certain fungal strains like Fusarium solani. These studies are crucial for understanding the ecological impact and potential environmental applications of these compounds, particularly in the context of bioremediation and the natural breakdown of industrial chemicals (Harper, 1977).
Corrosion Inhibition in Industrial Applications
- Benzonitrile derivatives have been evaluated as corrosion inhibitors for metals, particularly in acidic environments. Their effectiveness in protecting metals like mild steel from corrosion, as revealed through various experimental and computational studies, underscores their significance in industrial applications (Chaouiki et al., 2018).
Potential in Cancer Research
- Recent studies have explored the use of iron(II)-cyclopentadienyl compounds, incorporating benzonitrile ligands, for their cytotoxic effects against cancer cell lines, including colorectal and triple-negative breast cancer cells. This suggests a potential avenue for 4-(Phenylsulfanyl)Benzonitrile derivatives in the field of oncology and cancer treatment research (Pilon et al., 2020).
Safety And Hazards
4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .
Propriétés
IUPAC Name |
4-phenylsulfanylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUORBVHZGHTPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508699 |
Source


|
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfanyl)Benzonitrile | |
CAS RN |
51238-46-1 |
Source


|
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)








